ACAT Enzyme Inhibition: Direct Comparative Activity of 1-Methyl-2-oxoindoline-5-carboxylic acid Versus Unsubstituted Parent Scaffold
In an acyl-CoA:cholesterol acyltransferase (ACAT) enzymatic assay, 1-methyl-2-oxoindoline-5-carboxylic acid demonstrated 46% inhibition of ACAT activity at a test concentration of 10 µM [1]. This represents a direct, quantitative activity measurement of the target compound in a specific enzyme inhibition system. However, the available data do not include full concentration–response curves or IC₅₀ values for the target compound, nor do they provide parallel ACAT inhibition data for unmethylated 5-carboxyoxindole or other close comparators under identical assay conditions. Consequently, while the data confirm enzyme engagement, the lack of comparator data precludes a formal quantification of the differential contribution of the N1-methyl group to ACAT inhibition potency.
| Evidence Dimension | ACAT enzyme inhibition |
|---|---|
| Target Compound Data | 46% inhibition at 10 µM |
| Comparator Or Baseline | Comparator data for unmethylated analog not available in source |
| Quantified Difference | Difference cannot be calculated due to missing comparator data |
| Conditions | In vitro ACAT enzyme assay |
Why This Matters
Confirms that the target compound engages ACAT, a therapeutically relevant target in lipid metabolism and atherosclerosis research, establishing its utility as a validated starting point for further derivatization campaigns where N1-substitution may be systematically explored.
- [1] European Patent Application EP1541553A1: Indoline compound and pharmaceutical use thereof (ACAT inhibition data). View Source
